REACTION_CXSMILES
|
C[Si]([C:5]#[CH:6])(C)C.C([Li])CCC.[P:12](Cl)([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13].[Li].C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>C1COCC1.CO>[C:5]([P:12](=[O:13])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])#[CH:6] |f:4.5.6,7.8,^1:20|
|
Name
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|
Quantity
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2.9 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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14 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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P(=O)(OCC)(OCC)Cl
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
crude material
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
CO
|
Name
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|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This known compound was synthesized
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Type
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CUSTOM
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Details
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In a 100-mL round bottom flask equipped with a magnetic stir bar
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Type
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CUSTOM
|
Details
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was consumed
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Type
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WASH
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Details
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Two new spots appeared on TLC (Rf=0.8 and 0.6 eluted with ethyl acetate, visualized with KMnO4 stain)
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed up to room temperature
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Type
|
ADDITION
|
Details
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saturated aqueous Na2CO3 (100 mL) was added
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give dark brown syrup
|
Type
|
WASH
|
Details
|
the two spots on TLC converged into the lower Rf spot (Rf=0.6, eluted with ethyl acetate, visualized with KMnO4 stain)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined aqueous phases were dried over MgSO4 (s)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (pale yellow syrup) was purified by silica gel flash chromatography (30% ethyl acetate in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |